N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide
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Overview
Description
N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzotriazole ring, an ethoxyphenyl group, and a methoxy-methylbenzamide moiety. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzotriazole Ring: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-ethoxyphenyl halide.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 2-methoxy-3-methylbenzoic acid with an appropriate amine.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group or the benzotriazole ring, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The benzotriazole ring is known to interact with metal ions, which can influence various biochemical processes. Additionally, the compound’s functional groups can interact with enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide can be compared with other similar compounds, such as:
Phenacetin: A pain-relieving and fever-reducing drug with a similar ethoxyphenyl group.
Etazene: A synthetic opioid with a similar benzotriazole ring structure.
Other Benzotriazole Derivatives: Compounds with similar benzotriazole rings but different substituents, which may have different chemical properties and applications.
Properties
Molecular Formula |
C23H22N4O3 |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C23H22N4O3/c1-4-30-18-11-9-17(10-12-18)27-25-20-13-8-16(14-21(20)26-27)24-23(28)19-7-5-6-15(2)22(19)29-3/h5-14H,4H2,1-3H3,(H,24,28) |
InChI Key |
RWCJZUYHSAEWSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CC(=C4OC)C |
Origin of Product |
United States |
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